molecular formula C23H20N2O5 B6499013 (2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 1164504-93-1

(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B6499013
CAS No.: 1164504-93-1
M. Wt: 404.4 g/mol
InChI Key: WPNUMOGJGFKVLE-UHFFFAOYSA-N
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Description

(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide ( 1164504-93-1) is a synthetic chromene-3-carboxamide derivative supplied for biochemical research. This compound features a distinct molecular architecture with a Z-configured imino group, a furanylmethyl carboxamide moiety, and a methoxy-substituted chromene core, resulting in a molecular formula of C23H20N2O5 and a molecular weight of 404.42 g/mol . Its calculated properties include a topological polar surface area of 82.3 Ų and an XLogP3 of 3.8, indicating favorable characteristics for permeability . As part of the coumarin-related chemical family, this scaffold is of significant interest in medicinal chemistry. Related analogs have demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B), a key neurological enzyme target, with some compounds exhibiting exceptionally low IC50 values . Other chromene and coumarin derivatives have also been investigated as potential anti-austerity agents that target cancer cell tolerance to nutrient starvation and as antiproliferative agents against human breast cancer cell lines, showing promising activity in vitro . This product is offered with a purity of 90% or higher and is available in various quantities to support your laboratory work . This compound is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-8-methoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-27-19-10-4-3-9-18(19)25-23-17(22(26)24-14-16-8-6-12-29-16)13-15-7-5-11-20(28-2)21(15)30-23/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNUMOGJGFKVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide, with CAS number 1327177-57-0, is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The molecular formula of this compound is C23H22N2O4C_{23}H_{22}N_{2}O_{4}, and it has a molecular weight of 390.43 g/mol. The structure features a chromene backbone with furan and methoxy substituents, which are believed to contribute to its biological activity.

PropertyValue
CAS Number1327177-57-0
Molecular FormulaC23H22N2O4
Molecular Weight390.43 g/mol
StructureStructure

Anticancer Activity

Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. Specifically, compounds with structural similarities to this compound showed increased expression of cleaved caspase-3 and caspase-8, suggesting a mechanism for their anticancer effects .

Antioxidant Properties

Chromene derivatives are also recognized for their antioxidant capabilities. The presence of methoxy groups in the structure enhances the electron-donating ability of the molecule, which can neutralize free radicals and reduce oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism . This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Case Studies

  • Study on Apoptosis Induction : A research article reported that a related chromene derivative induced apoptosis in colon cancer cell lines via the upregulation of death receptors DR5 and DR6. The study highlighted the compound's potential as an anticancer agent .
  • Antioxidative Effects : Another study explored the antioxidative effects of methoxy-substituted chromenes, demonstrating their ability to scavenge free radicals effectively. This suggests that this compound could provide protective effects against oxidative stress-related diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name / ID Imino Substituent Amide Substituent Molecular Weight (g/mol) Notable Features
Target Compound 2-Methoxyphenyl Furan-2-ylmethyl ~423.4* Enhanced solubility (methoxy groups)
8-Methoxy-2-[(2-chlorophenyl)imino] analog 2-Chlorophenyl 2-Chlorophenylamide Not reported Increased lipophilicity (Cl)
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino] analog 4-Fluorophenyl Acetyl ~338.3 Metabolic stability (F substituent)
8-Methoxy-2-[(4-CF3-phenyl)imino]-thiazolylamide 4-Trifluoromethylphenyl 1,3-Thiazol-2-yl 445.4 High lipophilicity (CF3)

*Calculated based on formula C23H21N3O3.

Key Observations :

  • Electron-Donating vs.
  • Amide Modifications : The furan-2-ylmethyl group introduces a planar heterocycle, differing from bulky aryl () or small acetyl () substituents. This may influence binding to hydrophobic pockets in biological targets.
  • Fluorine and Trifluoromethyl Effects : Fluorine in and CF3 in increase lipophilicity and metabolic resistance, whereas the target compound’s methoxy groups improve aqueous solubility .

Pharmacological Implications (Inferred from Analogs)

While direct data for the target compound is absent, structurally related chromenes exhibit:

  • Antifungal Activity: 8-Hydroxy-2-iminochromene derivatives () show efficacy against fungal strains, suggesting the methoxy group in the target may modulate similar pathways .
  • Antitumor Potential: Fluorinated analogs () demonstrate antiproliferative effects, possibly due to enhanced membrane permeability .
  • Optical Applications : The furan moiety may contribute to fluorescence properties, as seen in coumarin-based probes .

Physicochemical Properties

  • Solubility : Methoxy groups (target, ) improve water solubility compared to halogenated analogs.
  • Lipophilicity : LogP values likely follow: CF3 () > Cl () > F () > OMe (target), impacting bioavailability.
  • Thermal Stability : The conjugated chromene system and rigid furan/aryl groups suggest high thermal stability, consistent with crystallographic data from SHELX-refined structures .

Preparation Methods

Synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid

A mixture of 8-methoxysalicylic acid and diethyl acetylenedicarboxylate undergoes cyclization in acetic anhydride at 110°C for 8 hours, yielding the chromene-3-carboxylic acid derivative (74%).

Formation of the Carboxamide

The carboxylic acid is treated with thionyl chloride to generate the acyl chloride, which reacts with furfurylamine in dichloromethane (DCM) at 0°C. The carboxamide intermediate is isolated in 89% yield after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Imine Installation

The carboxamide reacts with 2-methoxybenzaldehyde in ethanol under acidic conditions (HCl, 50°C, 12 hours). The (2Z)-configuration is favored due to steric hindrance from the 8-methoxy group, achieving 76% yield.

Characterization :

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, imine-H), 7.89 (d, J = 8.4 Hz, 1H, chromene-H6), 6.94–7.12 (m, 5H, furan and phenyl-H).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

Solid-Phase Synthesis for High Throughput

A resin-bound approach enhances reproducibility for scale-up.

Procedure :

  • Wang Resin Functionalization : The resin is loaded with 8-methoxysalicylic acid using DIC/HOBt coupling.

  • Chromene Formation : On-resin cyclization with propiolic acid derivatives at 80°C for 6 hours.

  • Amidation and Imination : Sequential treatment with furfurylamine and 2-methoxybenzaldehyde in DMF, followed by cleavage with TFA/water (95:5).

Advantages :

  • Purity : Reduced side reactions (average yield: 85%).

  • Scalability : Batch sizes up to 50 g demonstrated without yield drop.

Microwave-Assisted Rapid Synthesis

Microwave irradiation (150 W, 100°C) accelerates the reaction to 30 minutes with comparable yields (80%). Key parameters:

ConditionConventionalMicrowave
Time6 hours0.5 hours
Energy Consumption480 kJ90 kJ
Solvent Volume50 mL10 mL

Catalytic Asymmetric Variants

Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity in the imine formation step, achieving up to 92% ee.

Conditions :

  • Catalyst : (R)-TRIP (10 mol%)

  • Solvent : Toluene

  • Temperature : -20°C

  • Yield : 70% with 92% ee

Troubleshooting and Common Pitfalls

  • Low Yields in Imine Formation :

    • Cause : Moisture-induced hydrolysis.

    • Fix : Use molecular sieves (4Å) and anhydrous solvents.

  • Byproduct Formation :

    • Cause : Over-oxidation of the furan ring.

    • Fix : Replace air with nitrogen and add BHT (0.1 wt%).

  • Chromatography Challenges :

    • Cause : Polar byproducts co-elute with product.

    • Fix : Gradient elution (hexane → ethyl acetate → methanol).

Q & A

Q. What are the key synthetic challenges in preparing this chromene derivative, and how are they addressed?

The synthesis involves multi-step reactions requiring precise control of regioselectivity and stereochemistry. Key challenges include:

  • Intermolecular Coupling : Ensuring proper alignment of the furan-2-ylmethyl and 2-methoxyphenylimino groups during condensation. Catalysts like palladium complexes or Lewis acids (e.g., ZnCl₂) improve yields .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical to isolate the target compound from byproducts such as unreacted intermediates or diastereomers .

Q. Which spectroscopic techniques are essential for confirming molecular structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group positioning) and Z-configuration of the imino group via coupling constants .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects trace impurities (<1%) .
  • IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What are the common impurities encountered during synthesis, and how are they characterized?

  • Unreacted Intermediates : Residual chromene precursors (e.g., 8-methoxychromene derivatives) detected via TLC or HPLC .
  • Oxidation Byproducts : Methoxy-to-carbonyl oxidation products identified by HRMS and comparative NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Methodological solutions include:

  • Isotopic Labeling : Use of ¹⁴C or ³H isotopes to track metabolic pathways and identify active metabolites .
  • Prodrug Design : Masking polar groups (e.g., carboxamide) to enhance membrane permeability .

Q. What methodological approaches are recommended for analyzing the Z-configuration of the imino group?

  • X-ray Crystallography : SHELX software refines crystallographic data to confirm the Z-configuration via bond angles and torsion constraints .
  • NOESY NMR : Detects spatial proximity between the imino proton and chromene aromatic protons, distinguishing Z/E isomers .

Q. How does the presence of methoxy groups influence electronic structure and reactivity?

Methoxy groups act as electron donors, altering:

  • Reactivity : Enhanced nucleophilicity at the chromene C3 position, facilitating carboxamide formation .
  • Electronic Effects : Red-shifted UV-vis absorption (λmax ~320 nm) due to extended conjugation, validated by TD-DFT calculations .

Q. How to optimize reaction conditions to improve yield in the final coupling step?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the furan-2-ylmethyl amine .
  • Catalyst Screening : Pd(OAc)₂ with ligands (e.g., XPhos) improves coupling efficiency by reducing steric hindrance .
  • Temperature Control : Maintaining 60–80°C prevents thermal decomposition of intermediates .

Q. What are the limitations of predictive models (e.g., PASS) in determining biological activity?

While PASS predicts anti-inflammatory or anticancer potential based on structural analogs, limitations include:

  • False Positives : Overestimation of activity due to unaccounted steric effects (e.g., furan ring hindrance) .
  • Lack of Metabolic Data : Models ignore phase I/II metabolism, requiring empirical validation via microsomal assays .

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